molecular formula C10H11FN2O B1591786 1-(4-Fluorophenyl)piperazin-2-one CAS No. 780753-89-1

1-(4-Fluorophenyl)piperazin-2-one

Cat. No. B1591786
M. Wt: 194.21 g/mol
InChI Key: CRJMGHCZJHTTKV-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11FN2O . It is also known as “1-(4-fluorophenyl)-2-piperazinone” and has a molecular weight of 194.21 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-Fluorophenyl)piperazin-2-one”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(4-Fluorophenyl)piperazin-2-one” is 1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 . This indicates the presence of a fluorophenyl group attached to a piperazin-2-one structure.


Physical And Chemical Properties Analysis

“1-(4-Fluorophenyl)piperazin-2-one” is a pale-yellow to yellow-brown solid . It has a molecular weight of 194.21 and its InChI code is 1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Fe-catalyzed synthesis : 1-(4-Fluorophenyl)piperazin-2-one is used in the industrial production of flunarizine, a calcium channel blocker with applications in treating migraines, dizziness, vestibular disorders, and epilepsy. Various synthesis methods, including metal-catalyzed amination and Wittig reaction, have been explored for producing flunarizine and its isomers (Shakhmaev, Sunagatullina, & Zorin, 2016).

Medicinal Chemistry and Drug Development

  • Dopamine Transporter Ligands : Derivatives of 1-(4-Fluorophenyl)piperazin-2-one have been synthesized and evaluated as potential therapeutic agents for cocaine abuse. These derivatives showed significant selectivity and binding affinity towards dopamine and serotonin transporters (Hsin et al., 2002).
  • Antimicrobial Activity : Novel N-Arylpiperazines with 1-(4-Fluorophenyl)piperazin-2-one showed promising results against Mycobacterium tuberculosis, indicating potential as antimycobacterials with low toxicity (Goněc et al., 2017).

Structural and Chemical Analysis

  • Crystal Structure Studies : The crystal structure of various salts and derivatives of 1-(4-Fluorophenyl)piperazin-2-one has been extensively studied, providing insights into their molecular conformations and interactions (Betz et al., 2011).
  • Conformational Analysis for Alzheimer's Disease : Detailed structural and electronic properties of 1-(4-Fluorophenyl)Piperazine were investigated, including potential applications in treating Alzheimer's disease through molecular docking studies (Celik, 2022).

Potential in Oncology

  • Antitumor Activity : A series of 1,2,4-triazole Schiff bases containing the 1-(4-Fluorophenyl)piperazin-2-one group demonstrated significant inhibitory activity against tumor cells, particularly against CDC25B, indicating potential in cancer treatment (Ding et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It should be stored at a temperature of 2-8°C .

Future Directions

While specific future directions for “1-(4-Fluorophenyl)piperazin-2-one” are not mentioned in the search results, research into the synthesis and potential applications of piperazine derivatives is ongoing . Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it is likely that “1-(4-Fluorophenyl)piperazin-2-one” and similar compounds will continue to be a focus of research in the future.

properties

IUPAC Name

1-(4-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJMGHCZJHTTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598421
Record name 1-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)piperazin-2-one

CAS RN

780753-89-1
Record name 1-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Banno, S Sasaki, M Kamata, J Kunitomo… - Bioorganic & Medicinal …, 2017 - Elsevier
The discovery of a novel series of β-methyltryptophan (β MeTrp) derivatives as selective and orally active non-peptide somatostatin receptor 2 (SSTR2) agonists for the treatment of …
Number of citations: 4 www.sciencedirect.com

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